![molecular formula C29H26N4O4S B2604241 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1794887-41-4](/img/structure/B2604241.png)

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

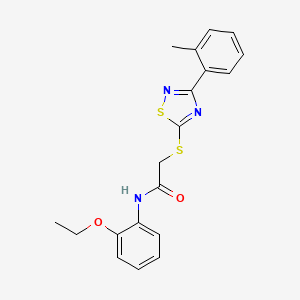

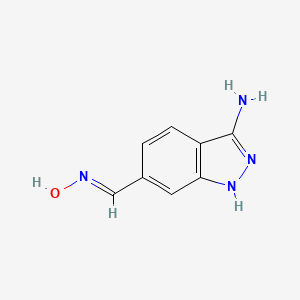

The compound “2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class . These compounds have been reported as a new class of ROCK inhibitors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized from 5-alkynyl-uridine derivatives . An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was optimized by varying solvents, catalysts, and the use of microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported, which synthesizes diversely orchestrated 3-ArS/ArSe derivatives .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioequivalence

Compounds with complex structures similar to the mentioned chemical are often studied for their pharmacokinetics and bioequivalence. For example, studies have compared different formulations of anti-inflammatory compounds to evaluate and compare pharmacokinetic parameters, such as Tmax, Cmax, AUC, and t1/2 beta, in healthy volunteers. These studies aim to establish the bioequivalence of different drug formulations, which is crucial for ensuring consistent therapeutic effects across different drug delivery systems (Annunziato & di Renzo, 1993).

Metabolism and Toxicology

Research on the metabolism and toxicology of complex organic compounds, including those used as pharmaceuticals, is essential for understanding their safety profile and mechanism of action. Studies have investigated the metabolism of acetaminophen, revealing its various metabolites in physiological fluids and their implications for drug safety and efficacy (Mrochek et al., 1974).

Diagnostic and Therapeutic Applications

Compounds with specific binding affinities are often explored for diagnostic and therapeutic applications, such as imaging inflammation or targeting specific receptors in the brain. For instance, studies on 11C-PBR28, a radioligand that binds to peripheral benzodiazepine receptors, highlight its potential in imaging neuroinflammation, which could be relevant for compounds with similar binding properties (Brown et al., 2007).

Oxidative Stress and Inflammation

Research has also focused on understanding the effects of pharmaceutical compounds on oxidative stress and inflammation, as these are critical pathways in many diseases. Studies investigating the effects of paracetamol on NOS, COX, and CYP activity and oxidative stress in humans provide insights into how similar compounds might interact with these biological pathways (Trettin et al., 2014).

Environmental Exposure and Health Risks

Investigations into the environmental exposure to pesticides and other organic compounds are crucial for assessing potential health risks, especially in vulnerable populations such as children. Studies on the exposure of preschool children to organophosphorus and pyrethroid pesticides in South Australia highlight the importance of understanding the extent of environmental exposure to ensure public health safety (Babina et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O4S/c1-36-21-12-8-9-19(15-21)17-33-28(35)27-26(22(16-30-27)20-10-4-3-5-11-20)32-29(33)38-18-25(34)31-23-13-6-7-14-24(23)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPHWODPHDJKFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2604161.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)

![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)

![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)

![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one](/img/structure/B2604172.png)

![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)

![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)

![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)